molecular formula C10H13Cl3N2O2S B2566514 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172060-75-1

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2566514
CAS No.: 1172060-75-1
M. Wt: 331.64
InChI Key: HDDCFZNGXFZZJL-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O2S·HCl and a molecular weight of 331.65 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 2,5-dichlorophenylsulfonyl chloride with piperazine in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an organic solvent.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Substituted piperazine or sulfonyl derivatives.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis and chemical research.

  • Biology: In biochemical assays and studies involving enzyme inhibition or activation.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride: Similar structure but different positioning of chlorine atoms.

  • 1-(2,5-Dichlorophenyl)sulfonyl-4-methylpiperazine hydrochloride: Similar core structure with a methyl group substitution.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures.

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Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDCFZNGXFZZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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